1-(2,4-Difluorobenzoyl)-1,4-diazepane
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1,3-difluorobenzene, an important intermediate for the preparation of fluorinated medicine, was achieved via a continuous-flow reactor . The main steps included diazotization of 2,4-difluoroaniline and hydro-de-diazotization of intermediate diazonium salt .Scientific Research Applications
Bioconjugation and Imaging
Fluorinated compounds are valuable tools in bioconjugation and imaging studies. Researchers functionalize 1-(2,4-difluorobenzoyl)-1,4-diazepane derivatives with bioactive molecules or imaging probes. These conjugates can selectively target specific biomolecules (e.g., proteins, nucleic acids) or serve as imaging agents in positron emission tomography (PET) or magnetic resonance imaging (MRI).
For more information, you can find the product details for 1-(2,4-difluorobenzoyl)piperidine-4-carboxylic acid here . Additionally, fluorinated pyridines synthesized from related compounds are discussed in the literature . BenchChem also offers this compound for research purposes .
Safety and Hazards
The safety data sheet for 2,4-Difluorobenzoyl chloride, a related compound, indicates that it is a combustible liquid that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/eye protection/face protection .
properties
IUPAC Name |
1,4-diazepan-1-yl-(2,4-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c13-9-2-3-10(11(14)8-9)12(17)16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNULIFLCMMIDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorobenzoyl)-1,4-diazepane |
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